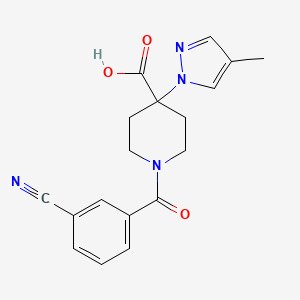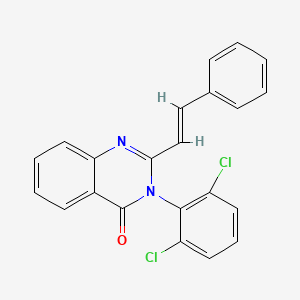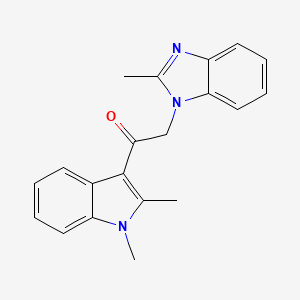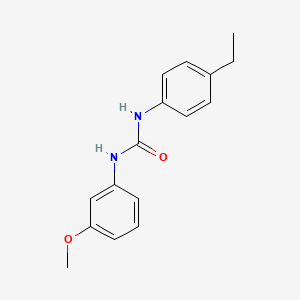
1-(3-cyanobenzoyl)-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-cyanobenzoyl)-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPPC and is a piperidine derivative with a pyrazole moiety. CPPC is a white to off-white powder that is soluble in DMSO and methanol.
Mechanism of Action
The mechanism of action of CPPC is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. CPPC has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier. CPPC has also been reported to inhibit the activity of HIV-1 integrase, an enzyme that is essential for the replication of the HIV virus. CPPC has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
CPPC has been shown to exhibit various biochemical and physiological effects in the body. CPPC has been reported to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been linked to improved memory and learning in animal studies. CPPC has been shown to inhibit the activity of HIV-1 integrase, which leads to a decrease in the replication of the HIV virus. CPPC has also been reported to exhibit anticancer activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
CPPC has several advantages for lab experiments. CPPC is a relatively stable compound that can be easily synthesized in high yield and purity. CPPC is also soluble in DMSO and methanol, which makes it easy to dissolve in various solvents for use in experiments. However, CPPC also has some limitations for lab experiments. CPPC is a relatively new compound, and its pharmacological properties are not fully understood. More research is needed to determine the optimal dosage and administration route for CPPC.
Future Directions
There are several future directions for the research of CPPC. One potential direction is to study the pharmacological properties of CPPC in more detail. More research is needed to determine the optimal dosage and administration route for CPPC. Another potential direction is to study the potential therapeutic applications of CPPC in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. CPPC has been shown to exhibit promising results in animal studies, and more research is needed to determine its potential as a therapeutic agent in humans.
Synthesis Methods
The synthesis of CPPC involves the reaction of 1-(3-cyanobenzoyl)piperidine-4-carboxylic acid with 4-methyl-1H-pyrazole-1-carboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction is carried out in a solvent such as dichloromethane or DMF (dimethylformamide) at room temperature for 24 hours. After the completion of the reaction, the product is purified by column chromatography to obtain CPPC in high yield and purity.
Scientific Research Applications
CPPC has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. CPPC has been reported to exhibit anticancer, antiviral, and antibacterial activities. CPPC has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. CPPC has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
properties
IUPAC Name |
1-(3-cyanobenzoyl)-4-(4-methylpyrazol-1-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-13-11-20-22(12-13)18(17(24)25)5-7-21(8-6-18)16(23)15-4-2-3-14(9-15)10-19/h2-4,9,11-12H,5-8H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEZHCVCZCZQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2(CCN(CC2)C(=O)C3=CC=CC(=C3)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5424900.png)

![4-[3-(benzyloxy)-1-azetidinyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5424914.png)
![3-(2-thienyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5424919.png)

![4-(3,4-dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424941.png)
![N-{1-(hydroxymethyl)-2-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}acetamide](/img/structure/B5424949.png)
![4-fluoro-N-[2-(1H-imidazol-1-yl)benzyl]-3-methylbenzamide](/img/structure/B5424954.png)

![ethyl 5-(2-chlorophenyl)-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5424966.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B5424972.png)
![2-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B5424989.png)
![ethyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5424993.png)